Cas no 62969-85-1 (6-propan-2-yl-1H-pyridin-2-one)

6-Propan-2-yl-1H-pyridin-2-one is a substituted pyridinone derivative characterized by its isopropyl functional group at the 6-position. This heterocyclic compound exhibits potential utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its pyridinone core offers a versatile scaffold for further functionalization, while the isopropyl substituent may influence steric and electronic properties, enhancing selectivity in target interactions. The compound's stability under standard conditions and compatibility with common synthetic methodologies make it a practical choice for research applications. Analytical characterization is typically performed via NMR, HPLC, or mass spectrometry to ensure purity and structural integrity.
6-propan-2-yl-1H-pyridin-2-one structure
62969-85-1 structure
Product name:6-propan-2-yl-1H-pyridin-2-one
CAS No:62969-85-1
MF:C8H11NO
MW:137.179042100906
MDL:MFCD18427795
CID:1065554
PubChem ID:12354335

6-propan-2-yl-1H-pyridin-2-one Chemical and Physical Properties

Names and Identifiers

    • 6-(1-methylethyl)-2(1H)-Pyridinone
    • 6-Isopropyl-2(1H)-pyridinone
    • 6-ISOPROPYL-2-PYRIDINOL
    • 6-isopropylpyridin-2(1H)-one
    • 2-[N-prop-2-yl]pyrid-6-one
    • 6-(propan-2-yl)pyrimidine-2,4(1h,3h)-dione
    • 6-Isopropyl-1H-pyrimidin-2,4-dion
    • 6-isopropyl-1H-pyrimidine-2,4-dione
    • 6-Isopropyl-2-pyridon
    • 6-isopropyluracil
    • AC1L6H46
    • AC1Q6FSP
    • AR-1H0092
    • CTK1H1488
    • NSC58560
    • SureCN1706014
    • SureCN6901427
    • SCHEMBL179270
    • DA-36095
    • 6-Isopropylpyridin-2-ol
    • 6-(propan-2-yl)-1,2-dihydropyridin-2-one
    • 1849345-34-1
    • AKOS015943392
    • 6-propan-2-yl-1H-pyridin-2-one
    • BS-38364
    • 62969-85-1
    • D96359
    • 6-isopropyl-1H-pyridin-2-one
    • SB53158
    • GS2391
    • MFCD11876342
    • MDL: MFCD18427795
    • Inchi: InChI=1S/C8H11NO/c1-6(2)7-4-3-5-8(10)9-7/h3-6H,1-2H3,(H,9,10)
    • InChI Key: XNDNTUOEUNAQAX-UHFFFAOYSA-N
    • SMILES: CC(C)C1=NC(=CC=C1)O

Computed Properties

  • Exact Mass: 137.08413
  • Monoisotopic Mass: 137.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 29.1

6-propan-2-yl-1H-pyridin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM306871-5g
6-Isopropylpyridin-2(1H)-one
62969-85-1 95%
5g
$528 2021-08-18
eNovation Chemicals LLC
D405456-2g
6-(1-methylethyl)-2(1H)-Pyridinone
62969-85-1 97%
2g
$950 2024-07-28
TRC
B524488-50mg
6-propan-2-yl-1H-pyridin-2-one
62969-85-1
50mg
$ 95.00 2022-06-07
eNovation Chemicals LLC
D648318-1g
6-propan-2-yl-1H-pyridin-2-one
62969-85-1 95%
1g
$995 2025-02-20
eNovation Chemicals LLC
D405456-2g
6-(1-methylethyl)-2(1H)-Pyridinone
62969-85-1 97%
2g
$950 2025-02-24
eNovation Chemicals LLC
D648318-1g
6-propan-2-yl-1H-pyridin-2-one
62969-85-1 95%
1g
$995 2025-02-28
Chemenu
CM306871-10g
6-Isopropylpyridin-2(1H)-one
62969-85-1 95%
10g
$795 2022-06-10
eNovation Chemicals LLC
D405456-1g
6-(1-methylethyl)-2(1H)-Pyridinone
62969-85-1 97%
1g
$590 2024-07-28
eNovation Chemicals LLC
D405456-500mg
6-(1-methylethyl)-2(1H)-Pyridinone
62969-85-1 97%
500mg
$450 2024-07-28
Alichem
A029190040-5g
6-Isopropylpyridin-2(1H)-one
62969-85-1 95%
5g
$906.78 2022-03-31

Additional information on 6-propan-2-yl-1H-pyridin-2-one

Introduction to 6-propan-2-yl-1H-pyridin-2-one (CAS No. 62969-85-1) and Its Emerging Applications in Chemical Biology

6-propan-2-yl-1H-pyridin-2-one, identified by the Chemical Abstracts Service registry number 62969-85-1, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential pharmacological applications. This compound belongs to the pyridinone class, characterized by a nitrogen-containing six-membered ring with a ketone functional group. The presence of a propyl substituent at the 6-position enhances its molecular complexity, making it a versatile scaffold for drug discovery and material science research.

The structural motif of 6-propan-2-yl-1H-pyridin-2-one contributes to its remarkable chemical and biological properties. The pyridinone core exhibits excellent solubility in both polar and nonpolar solvents, facilitating its use in diverse experimental systems. Additionally, the electron-withdrawing nature of the carbonyl group and the electron-donating effect of the propyl chain create a balance that influences its reactivity and interaction with biological targets.

Recent advancements in medicinal chemistry have highlighted the significance of 6-propan-2-yl-1H-pyridin-2-one as a key intermediate in synthesizing novel therapeutic agents. Researchers have demonstrated its utility in developing small-molecule inhibitors targeting various biological pathways, including kinases, proteases, and ion channels. The compound’s ability to modulate these targets makes it particularly valuable in oncology, neurology, and inflammatory disease research.

In oncology research, 6-propan-2-yl-1H-pyridin-2-one has been explored as a potential scaffold for developing kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with cancer development. By designing derivatives of this compound that specifically interact with aberrant kinases, scientists aim to develop more effective anticancer therapies with improved selectivity and reduced side effects.

Neurological disorders represent another area where 6-propan-2-yl-1H-pyridin-2-one shows promise. Studies have indicated that derivatives of this compound can modulate neurotransmitter receptors, such as NMDA and GABA receptors, which are implicated in conditions like Alzheimer’s disease, Parkinson’s disease, and epilepsy. The propyl substituent at the 6-position allows for fine-tuning of pharmacokinetic properties, enabling the development of compounds with enhanced blood-brain barrier penetration.

The compound’s versatility also extends to material science applications. Its ability to form stable complexes with metal ions has been exploited in catalysis and sensor development. For instance, researchers have utilized 6-propan-2-yl-1H-pyridin-2-one derivatives as ligands in transition metal catalysis, facilitating various organic transformations such as cross-coupling reactions and oxidation processes. These applications underscore the compound’s broad utility beyond traditional pharmaceuticals.

Recent computational studies have further elucidated the mechanistic aspects of 6-propan-2-yl-1H-pyridin-2-one interactions with biological targets. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how structural modifications influence binding affinity and metabolic stability. These findings are crucial for designing next-generation analogs with optimized pharmacological profiles.

The synthesis of 6-propan-2-yl-1H-pyridin-2-one involves multi-step organic reactions that highlight its synthetic accessibility. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have enabled the efficient preparation of complex derivatives. This accessibility is essential for high-throughput screening programs aimed at identifying novel bioactive compounds.

Future directions in research on 6-propan-2-yl-1H-pyridin-2-one include exploring its role in drug repurposing initiatives. By re-evaluating existing therapeutic agents that contain this scaffold, scientists may uncover new therapeutic applications or improve existing treatments through structure-based drug design approaches.

In conclusion, 6-propan-2-yl-1H-pyridin-2-one (CAS No. 62969-85-1) is a multifaceted compound with significant potential across multiple domains of chemical biology and material science. Its unique structural features make it an invaluable tool for drug discovery, catalysis, and sensor development. As research continues to uncover new applications for this compound, it is poised to remain a cornerstone of innovation in the chemical sciences.

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